molecular formula C11H13Cl2NO2 B2855167 Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride CAS No. 2380041-24-5

Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride

Cat. No.: B2855167
CAS No.: 2380041-24-5
M. Wt: 262.13
InChI Key: AOKOERDKENESIF-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is a synthetic organic compound with the molecular formula C11H13NO2. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride involves several steps. One method includes the reaction of methyl 4-(1-aminocyclopropyl)benzoate with hydrogen chloride in ethyl acetate. The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, this compound is used to study the biochemical and physiological effects of cyclopropyl-containing compounds. It is also used in the development of new drugs and therapeutic agents .

Medicine

For example, it has been studied for its potential use in psychiatric treatment as part of sodium benzoate, which inhibits d-amino acid oxidase and shows promise as an adjunct therapy for schizophrenia .

Industry

In industry, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with unique properties, such as photoinitiators for photopolymerization .

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, as part of sodium benzoate, it inhibits d-amino acid oxidase, leading to improvements in symptoms and neurocognition in patients with chronic schizophrenia . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-aminocyclopropyl)benzoate
  • Methyl 4-(1-aminocyclopropyl)-3-methylbenzoate
  • Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate

Uniqueness

Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is unique due to its specific chemical structure, which includes a cyclopropyl group and a chlorine atom on the benzoate ring. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)7-2-3-8(9(12)6-7)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKOERDKENESIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2(CC2)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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